5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid
Description
5-[(3-Nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid is a heterocyclic compound combining a 2-furoic acid backbone with a 3-nitro-substituted pyrazole moiety linked via a methyl group. The 2-furoic acid component is a well-established pharmacophore in medicinal chemistry, often utilized for its bioactivity in antimicrobial, anti-inflammatory, and anticancer applications . The pyrazole ring, substituted with a nitro group at the 3-position, introduces electron-withdrawing properties that may enhance reactivity and influence intermolecular interactions in biological systems.
Structural characterization via NMR and mass spectrometry (as seen in analogous compounds) would typically confirm the regiochemistry of the nitro group and the integrity of the furoic acid moiety .
Properties
IUPAC Name |
5-[(3-nitropyrazol-1-yl)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O5/c13-9(14)7-2-1-6(17-7)5-11-4-3-8(10-11)12(15)16/h1-4H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIMZQAJDJJZHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CC2=CC=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Furan Ring Formation: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite, mild acidic conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amino-substituted pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(3-Nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry and organic synthesis. The presence of a pyrazole ring, known for its biological activity, and a furan ring, a common structure in natural products, makes it valuable for research.
Potential Applications
- Medicinal Chemistry The compound is studied for its potential as a pharmacophore in drug design.
- Organic Synthesis It serves as a building block for synthesizing more complex heterocyclic compounds.
- Biological Studies It is used to understand the interactions between heterocyclic compounds and biological targets like enzymes and receptors.
Properties
The molecular weight of 5-[(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]-2-furoic acid is 285.64 g/mol .
Chemical Reactions
- Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide. Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
- Reduction: Reduction reactions can occur at the furan ring, converting it to a tetrahydrofuran derivative. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
- Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the rings. Common reagents include halogenating agents like bromine and chlorinating agents like thionyl chloride. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups, depending on the reagents used.
Mechanism of Action
The mechanism of action of 5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole and furan rings can interact with various enzymes or receptors through hydrogen bonding, π-π stacking, and other non-covalent interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Commercial Comparison of Key Analogs
Key Observations:
Nitro Position (3 vs. 4) :
- The 3-nitro isomer (target compound) and 4-nitro analog () share identical molecular formulas but differ in regiochemistry. The nitro group’s position affects electronic distribution:
- The 4-nitro isomer may exhibit distinct reactivity in electrophilic substitutions or coordination chemistry due to para-directed resonance effects.
Fluorinated Substituents :
- The bis(difluoromethyl) analog () replaces nitro groups with electron-withdrawing fluorinated substituents. This modification reduces molecular weight (215.15 vs. 253.17 g/mol) and may enhance metabolic stability or lipophilicity, critical for pharmacokinetics .
Physicochemical and Spectroscopic Comparisons
- NMR Spectroscopy: Pyrazole protons in analogs exhibit characteristic splitting patterns (e.g., δ 5.29–5.41 ppm for CH groups in ). The nitro group’s position would alter chemical shifts due to deshielding effects . The furoic acid’s COOH proton is often absent in NMR spectra due to exchange broadening, as noted in .
Melting Points :
- Pyrazole derivatives with chloro or methyl substituents (e.g., ’s 3h, mp 158–160°C) demonstrate higher melting points than nitro analogs, likely due to enhanced crystallinity from halogen interactions .
Biological Activity
5-[(3-Nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid, a compound with the molecular formula C₉H₇N₃O₅, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a furoic acid moiety attached to a pyrazole ring, which is known for its diverse biological activities. The presence of the nitro group on the pyrazole enhances its reactivity and potential therapeutic effects.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇N₃O₅ |
| Molecular Weight | 237.17 g/mol |
| CAS Number | 1006432-94-5 |
| Hazard Information | Irritant |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures to this compound showed activity against various bacterial strains, including E. coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell membranes or interference with vital metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. For instance, related compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that this compound may also exert similar effects, potentially providing therapeutic benefits in inflammatory diseases.
Antioxidant Properties
Antioxidant activity is another crucial aspect of this compound's biological profile. Studies have shown that pyrazole derivatives can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases . The antioxidant capacity is often evaluated using assays like DPPH radical scavenging.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.
- Modulation of Cell Signaling Pathways : Pyrazole derivatives may affect signaling pathways related to inflammation and apoptosis.
- Direct Interaction with Bacterial Cells : The structural characteristics allow for potential binding to bacterial membranes or essential proteins.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives, providing insights into their pharmacological potential:
- Study on Antimicrobial Activity : A series of pyrazole derivatives were synthesized and tested against E. coli and S. aureus, showing promising results with minimum inhibitory concentrations (MICs) lower than standard antibiotics .
- Anti-inflammatory Study : Compounds structurally similar to this compound were evaluated for their ability to inhibit TNF-α and IL-6 in vitro, demonstrating significant reductions compared to control groups .
Q & A
Basic: What are the key synthetic routes for 5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid?
Methodological Answer:
Synthesis typically involves multi-step organic reactions. A common approach includes:
Pyrazole Ring Formation : Condensation of hydrazine derivatives with furan-2-carbaldehyde under controlled pH (5–7) and temperature (60–80°C) to form the pyrazole core .
Nitro Group Introduction : Nitration using mixed acid (HNO₃/H₂SO₄) at 0–5°C to ensure regioselective substitution at the pyrazole 3-position .
Methylation and Carboxylic Acid Functionalization : Alkylation with methyl iodide followed by oxidation (e.g., KMnO₄ in acidic conditions) to introduce the carboxylic acid moiety .
Key Considerations : Reaction time (12–24 hours) and solvent choice (DMF/DCM mixtures) significantly impact yield (50–70%) and purity (>95%) .
Advanced: How does regioselectivity in nitro group placement affect the compound’s reactivity?
Methodological Answer:
Regioselectivity is critical for biological activity and stability. For example:
- 3-Nitro Isomer (target compound): Exhibits higher electrophilicity due to nitro group proximity to the methyl bridge, enhancing interactions with biological targets (e.g., enzyme active sites) .
- 4-Nitro Isomer (e.g., 5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid): Lower reactivity due to steric hindrance from the adjacent methyl group, reducing binding affinity .
Experimental Validation : Use NMR (¹H and ¹³C) and X-ray crystallography to confirm substitution patterns. Compare NOE correlations in 2D NMR to distinguish isomers .
Basic: What characterization techniques are essential for confirming the compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 8.2–8.5 ppm for nitro group protons; δ 6.2–6.8 ppm for furan protons) and ¹³C NMR (δ 160–165 ppm for carboxylic acid carbons) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (C₉H₇N₃O₅, calculated 237.04 g/mol) with <2 ppm error .
- FTIR Spectroscopy : Identify key functional groups (e.g., NO₂ stretch at ~1520 cm⁻¹, C=O stretch at ~1700 cm⁻¹) .
Advanced: How can computational modeling predict the compound’s biological interactions?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., COX-2 or kinases). Validate with experimental IC₅₀ values from enzyme inhibition assays .
- QSAR Analysis : Correlate substituent effects (e.g., nitro position, methyl bridge) with bioactivity. For example, 3-nitro derivatives show 2–3x higher activity than 4-nitro analogs .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Storage Conditions : Store at –20°C in amber glass vials to prevent photodegradation. Use desiccants to avoid hydrolysis of the nitro group .
- Degradation Pathways : Monitor via HPLC (C18 column, 0.1% TFA/ACN mobile phase) for decomposition products (e.g., nitro-reduction byproducts) .
Advanced: How does the compound’s environmental fate impact ecotoxicity studies?
Methodological Answer:
- Biodegradation Assays : Use OECD 301D guidelines to assess aerobic degradation in soil/water systems. The nitro group may persist, requiring advanced oxidation (e.g., UV/H₂O₂) for remediation .
- Ecotoxicity Testing : Conduct Daphnia magna acute toxicity tests (LC₅₀) and algae growth inhibition assays. Nitroaromatics often show moderate toxicity (LC₅₀ ~10–50 mg/L) .
Basic: How to optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd/C or Raney Ni for nitro group reduction steps. Optimize catalyst loading (5–10 wt%) and H₂ pressure (3–5 bar) .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >98% purity .
Advanced: What strategies resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Meta-Analysis : Compare datasets using standardized assays (e.g., MTT for cytotoxicity). Adjust for variables like cell line (HeLa vs. HEK293) or solvent (DMSO concentration ≤0.1%) .
- Structural Reanalysis : Verify compound identity via X-ray crystallography if bioactivity discrepancies exceed 20% .
Basic: What analytical methods quantify the compound in biological matrices?
Methodological Answer:
- HPLC-UV : Use a C18 column (250 mm × 4.6 mm) with 0.1% formic acid in water/ACN (70:30). Retention time ~8.2 min, LOD 0.1 µg/mL .
- LC-MS/MS : MRM transitions m/z 237→194 (quantifier) and 237→176 (qualifier) for plasma samples .
Advanced: How to design mechanistic studies for its anti-inflammatory activity?
Methodological Answer:
- Pathway Inhibition : Measure prostaglandin E₂ (PGE₂) levels in LPS-stimulated macrophages via ELISA. Use Western blotting to assess COX-2 protein expression .
- Kinetic Studies : Determine kₐₜ/Kₘ values for enzyme inhibition. Compare with NSAIDs (e.g., ibuprofen) to benchmark potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
